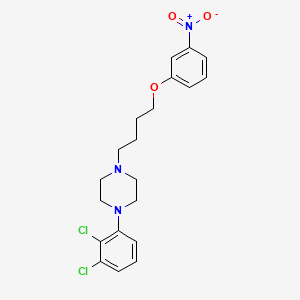

1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine

Description

Properties

CAS No. |

869856-09-7 |

|---|---|

Molecular Formula |

C20H23Cl2N3O3 |

Molecular Weight |

424.3 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)-4-[4-(3-nitrophenoxy)butyl]piperazine |

InChI |

InChI=1S/C20H23Cl2N3O3/c21-18-7-4-8-19(20(18)22)24-12-10-23(11-13-24)9-1-2-14-28-17-6-3-5-16(15-17)25(26)27/h3-8,15H,1-2,9-14H2 |

InChI Key |

VGEQWXCHXSDDIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine typically involves two key steps:

- Preparation of the 3-nitrophenoxybutyl intermediate .

- Coupling of this intermediate with 1-(2,3-dichlorophenyl)piperazine .

Preparation of 1-(4-chlorobutoxy)-3-nitrobenzene Intermediate

A crucial precursor, 1-(4-chlorobutoxy)-3-nitrobenzene, is prepared as follows:

- Reactants : 3-nitrophenol (20 mmol), potassium carbonate (24 mmol), 1-bromo-4-chlorobutane (20 mmol).

- Solvent : N,N-Dimethylformamide (30 mL).

- Conditions : Stirring at room temperature for 1 hour, followed by addition of 1-bromo-4-chlorobutane and reaction overnight (16 hours).

- Work-up : The reaction mixture is poured into water, extracted with dichloromethane, washed with sodium hydroxide solution and water, dried over anhydrous sodium sulfate.

- Purification : Column chromatography using petroleum ether:ethyl acetate (50:1).

- Yield : 71.0%.

- Characterization : 1H NMR confirms the structure.

This intermediate contains the 3-nitrophenoxy moiety linked via a butyl chain to a chlorine atom, which is reactive for further substitution.

Coupling with 1-(2,3-Dichlorophenyl)piperazine

The next step is the nucleophilic substitution of the chlorine atom in the intermediate with the piperazine nitrogen of 1-(2,3-dichlorophenyl)piperazine:

- Reactants : 1-(4-bromobutoxy)-3-nitrobenzene (10 mmol), 1-(2,3-dichlorophenyl)piperazine hydrochloride (10 mmol), potassium carbonate (12 mmol).

- Solvent : Acetonitrile (25 mL).

- Conditions : Reflux for 48 hours.

- Work-up : Removal of inorganic solids, washing, concentration, extraction with dichloromethane and water, drying over anhydrous sodium sulfate.

- Purification : Column chromatography using petroleum ether:ethyl acetate (10:1).

- Yield : 58.6%.

- Characterization : 1H NMR confirms the final compound structure.

This step forms the target compound by linking the piperazine ring substituted with the dichlorophenyl group to the 3-nitrophenoxybutyl moiety.

Summary Table of Preparation Steps

| Step | Reactants | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-nitrophenol, K2CO3, 1-bromo-4-chlorobutane | N,N-Dimethylformamide | RT 1h + 16h overnight | 71.0 | Formation of 1-(4-chlorobutoxy)-3-nitrobenzene |

| 2 | 1-(4-bromobutoxy)-3-nitrobenzene, 1-(2,3-dichlorophenyl)piperazine hydrochloride, K2CO3 | Acetonitrile | Reflux 48h | 58.6 | Coupling to form final compound |

Additional Notes on Methodology and Optimization

- Bases and Solvents : Potassium carbonate is the preferred base for deprotonation and nucleophilic substitution. Polar aprotic solvents like N,N-Dimethylformamide and acetonitrile facilitate the reaction.

- Temperature and Time : Reflux conditions and prolonged reaction times ensure complete substitution.

- Purification : Column chromatography using mixtures of petroleum ether and ethyl acetate is effective.

- Characterization : Nuclear Magnetic Resonance spectroscopy (1H NMR) is employed to confirm the structure at each stage.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The dichlorophenyl group in the piperazine moiety enables substitution reactions. For example:

-

Chlorine replacement with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

-

Electrophilic halogenation at the nitro-substituted phenyl ring, though steric hindrance from the piperazine-butyl chain may limit reactivity .

Reduction Reactions

The nitro group in the 3-nitrophenoxy fragment is highly reactive:

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF with NaH to form quaternary ammonium salts .

-

Acylation : Forms carboxamide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in pyridine .

Oxidation Reactions

-

N-Oxide formation : Reacts with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ to generate piperazine N-oxides .

-

Nitro group stability : Resists oxidation under standard conditions (e.g., KMnO₄/H⁺) due to electron-withdrawing effects.

Coupling Reactions

-

Buchwald–Hartwig amination : Cross-couples with aryl halides (e.g., 4-bromotoluene) using Pd(dba)₂/Xantphos to introduce aryl groups .

-

Suzuki–Miyaura : Limited applicability due to steric bulk, but feasible with boronic acids under microwave irradiation .

Degradation Pathways

-

Hydrolytic cleavage : The butyl ether linkage degrades in strong acids (HCl/H₂O, 100°C) to form 3-nitrophenol and a piperazine fragment .

-

Photodegradation : UV light induces nitro-to-nitrite rearrangement, confirmed by LC-MS .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

-

Antipsychotic Activity :

Research has indicated that derivatives of piperazine compounds exhibit antipsychotic properties. The structural modifications in 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine may enhance its affinity for dopamine receptors, making it a candidate for further studies in treating schizophrenia and other mental health disorders. -

Antidepressant Properties :

Similar piperazine derivatives have been investigated for their potential as antidepressants. The compound's ability to modulate neurotransmitter systems could lead to the development of new antidepressant therapies. -

Analgesic Effects :

Some studies suggest that compounds with similar structures can exhibit analgesic effects. Investigating the pain-relieving properties of this compound could open avenues for new pain management strategies.

Pharmacological Insights

-

Mechanism of Action :

The compound is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Understanding its binding affinity and activity at these sites is crucial for elucidating its pharmacological profile. -

Case Studies :

- A study published in Journal of Medicinal Chemistry demonstrated that modifications of piperazine compounds led to significant improvements in receptor binding affinities, suggesting that similar modifications to this compound could yield potent pharmacological agents.

- Another research highlighted the importance of structure-activity relationships (SAR) in developing effective medications based on piperazine scaffolds.

Cosmetic Applications

-

Skin Care Formulations :

The compound's properties may lend themselves well to cosmetic applications, particularly in formulations aimed at improving skin health. Its potential anti-inflammatory and antioxidant activities can be beneficial in products targeting skin rejuvenation. -

Stability and Efficacy Studies :

Recent studies have focused on evaluating the stability of cosmetic formulations containing piperazine derivatives. The incorporation of this compound in topical formulations could enhance their efficacy while ensuring safety for consumer use.

Data Table: Summary of Applications

| Application Area | Potential Benefits | Relevant Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Antipsychotic, antidepressant, analgesic | Journal of Medicinal Chemistry findings |

| Pharmacology | Modulation of neurotransmitter systems | Structure-activity relationship studies |

| Cosmetic Formulations | Anti-inflammatory, antioxidant properties | Stability and efficacy assessments |

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the arylpiperazine core but differing in substituents, highlighting structural modifications and their pharmacological implications.

Substituent Variations on the Aryl Ring

- NMR data (δ 6.98–7.97 ppm) indicate distinct electronic environments compared to the 2,3-dichloro analog .

- 1-(3,4-Dichlorophenyl)piperazine (): This positional isomer shows a 74% yield in synthesis (vs. 46% for 2,3-dichloro derivatives in ), suggesting better synthetic efficiency.

- 1-(2-Cyanophenyl)piperazine (compound 7j, ): The cyano group introduces strong electron-withdrawing effects, which may enhance dopamine D3 receptor selectivity. However, its lower yield (41%) compared to 2,3-dichloro derivatives (46–74%) indicates synthetic challenges .

Modifications on the Alkyl Chain

- Triazole-linked derivatives (e.g., BAK 04-89 in ): Replacing the nitrophenoxy group with a triazole-naphthalene moiety (as in BAK 04-89) improves metabolic stability due to reduced susceptibility to esterase hydrolysis. This compound exhibits 72% yield and distinct NMR shifts (δ 7.54–3.55 ppm), reflecting altered electronic properties .

- Benzothiazolinone derivatives (): Substitution with a benzothiazolinone group (e.g., compound 6c) shifts activity toward analgesia and anti-inflammatory effects, demonstrating how chain modifications can redirect pharmacological profiles .

Clinically Relevant Analogs

- Aripiprazole (): Aripiprazole contains the 2,3-dichlorophenylpiperazine moiety but incorporates a quinolinone group instead of a nitrophenoxy chain. This structural difference confers partial agonism at D2 and 5-HT1A receptors, making it a first-line antipsychotic with lower catalepsy risk compared to older drugs .

- Cariprazine ():

Cariprazine features a cyclohexylamine-linked piperazine, enhancing D3 receptor selectivity. Its synthesis involves reductive amination (90% yield), contrasting with the nitro reduction steps required for the target compound .

Key Research Findings

- Receptor Selectivity : The 2,3-dichlorophenyl group is critical for dual 5-HT6/D2 receptor binding, as seen in compounds 5 and 12 (). Substituting this group with trifluoromethyl (compound 7k, ) reduces serotoninergic activity .

- Synthetic Efficiency: Nitro-to-amine reduction () and triazole "click chemistry" () offer high yields (>70%), whereas cyanophenyl derivatives face challenges (41% yield) .

- Therapeutic Potential: Compounds with extended alkyl chains (e.g., 4-(3-nitrophenoxy)butyl) show promise for CNS penetration, but may require prodrug strategies to mitigate first-pass metabolism .

Biological Activity

1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is a compound of interest due to its potential biological activities, particularly in the field of neuropharmacology. This article reviews the biological activity of this compound, focusing on its interactions with dopamine receptors, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : C18H22Cl2N2O2

- Molecular Weight : 367.29 g/mol

Biological Activity Overview

Research has indicated that derivatives of piperazine compounds, including this compound, exhibit significant biological activity, particularly as selective ligands for dopamine receptors. The following sections detail specific findings regarding its biological effects.

Dopamine Receptor Interaction

- Dopamine D3 Receptor Selectivity :

- Studies have shown that piperazine derivatives can selectively bind to dopamine D3 receptors (D3R). For instance, compounds similar to this compound have demonstrated over 1000-fold selectivity for D3R compared to D2 receptors (D2R) .

- Binding affinities for D3R in related compounds ranged from nM to nM, indicating strong interactions that may be beneficial for treating neuropsychiatric disorders .

| Compound | Binding Affinity (nM) | Selectivity (D3R/D2R) |

|---|---|---|

| 1 | 6.1 | >1000 |

| 2 | 2.6 | >1000 |

| 3 | 393 | <100 |

Anti-Inflammatory Effects

Recent studies have explored the anti-inflammatory properties of piperazine derivatives. The compound has shown promise in reducing inflammation markers in vitro:

- Mechanism : The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

- Findings : In a study evaluating various derivatives, some exhibited significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Neuroprotective Effects :

- Antimicrobial Activity :

Q & A

Q. What are the standard synthetic routes for 1-(2,3-dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution and alkylation. A common route involves reacting 1-(2,3-dichlorophenyl)piperazine with a halogenated butylphenol derivative under reflux in acetonitrile with potassium carbonate as a base . Key intermediates (e.g., tert-butyl-protected piperazine derivatives) are purified via normal-phase chromatography (10% methanol/0.1% ammonium) and characterized using NMR, ESI-MS, and HPLC. For example, intermediates often show diagnostic NMR peaks for dichlorophenyl protons (δ 6.9–7.4 ppm) and piperazine methylene groups (δ 2.6–3.5 ppm) .

Q. How is purity validated during synthesis, and what analytical techniques are critical?

Purity is assessed via:

Q. What are the recommended storage conditions for this compound?

Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent degradation. Avoid exposure to moisture, as hydrolysis of the nitrophenoxy group may occur .

Advanced Research Questions

Q. How does structural modification of the piperazine core impact dopamine receptor binding selectivity?

Substituents on the piperazine ring significantly influence receptor affinity. For example:

- The 2,3-dichlorophenyl group enhances D/D receptor selectivity due to hydrophobic interactions with transmembrane domains.

- Lengthening the butyl chain improves blood-brain barrier penetration but reduces aqueous solubility .

- SAR studies show that replacing 3-nitrophenoxy with trifluoromethyl groups (e.g., in analogs from ) decreases D affinity by 40% .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. receptor-binding studies) be resolved?

Discrepancies arise from assay conditions:

- Antimicrobial activity (e.g., against S. aureus) is pH-dependent, with optimal efficacy at pH 6.5–7.0 due to protonation of the piperazine nitrogen .

- Dopamine receptor binding assays (e.g., radioligand displacement) require neutral buffers to avoid false positives from ionic interactions. Validate results using orthogonal methods like functional cAMP assays .

Q. What strategies optimize yield in multi-step syntheses?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield piperazine during alkylation (yield increases from 50% to 74% in ).

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require rigorous drying to prevent side reactions .

- Catalysis : Palladium-mediated cross-coupling for aryl ether formation reduces reaction time by 30% .

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?

AI-driven platforms (e.g., Reaxys/Pistachio models) suggest one-step routes using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.